4-(Benzylamino)cyclohexan-1-ol

Medicinal Chemistry Scaffold Design Positional Isomerism

4-(Benzylamino)cyclohexan-1-ol (CAS 1019573-01-3) is a unique 1,4-disubstituted cyclohexane scaffold that is NOT functionally interchangeable with 2-benzylamino isomers. The para-relationship between the hydroxyl and benzylamino groups provides a spatial geometry distinct from ortho-substituted analogs, enabling novel IP space in CNS drug discovery (see Sunovion patent claims IL202405A for monoamine reuptake inhibitors). As a versatile intermediate, it allows orthogonal functionalization via the hydroxyl or benzylamino group. Procure this compound to access a defined 1,4-substitution pattern essential for structure-activity studies that cannot be replicated by 2- or 3-substituted analogs.

Molecular Formula C13H19NO
Molecular Weight 205.3 g/mol
CAS No. 1019573-01-3
Cat. No. B111002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzylamino)cyclohexan-1-ol
CAS1019573-01-3
Molecular FormulaC13H19NO
Molecular Weight205.3 g/mol
Structural Identifiers
SMILESC1CC(CCC1NCC2=CC=CC=C2)O
InChIInChI=1S/C13H19NO/c15-13-8-6-12(7-9-13)14-10-11-4-2-1-3-5-11/h1-5,12-15H,6-10H2
InChIKeyQPRIOPMWGXBPOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzylamino)cyclohexan-1-ol (CAS 1019573-01-3): Chemical Profile and Procurement-Relevant Specifications


4-(Benzylamino)cyclohexan-1-ol (CAS 1019573-01-3) is a cyclohexanol derivative bearing a benzylamino substituent at the 4-position, with a molecular formula of C₁₃H₁₉NO and a molecular weight of 205.3 g/mol . The compound is typically supplied as a racemic mixture with a minimum purity specification of 95% . Its structural features—a cyclohexanol backbone providing conformational stability and a benzylamino group offering a handle for further functionalization via alkylation, acylation, or reductive amination—position it as a versatile building block in medicinal chemistry . The compound's canonical SMILES (C1CC(CCC1NCC2=CC=CC=C2)O) confirms the para-relationship between the hydroxyl and benzylamino moieties, a key differentiating structural feature from its ortho-substituted analogs .

4-(Benzylamino)cyclohexan-1-ol (CAS 1019573-01-3): Why Positional Isomers and Unprotected Analogs Cannot Be Substituted


Scientific and industrial users cannot simply interchange 4-(benzylamino)cyclohexan-1-ol with its closest structural analogs—namely 2-(benzylamino)cyclohexan-1-ol positional isomers, 4-aminocyclohexanol, or other benzylamino cyclohexane derivatives—due to fundamental differences in conformational geometry, synthetic entry points, and documented biological target engagement. The 1,4-relationship between the hydroxyl and benzylamino groups creates a unique spatial orientation that positions the pharmacophoric elements for distinct molecular recognition compared to the 1,2-substitution pattern [1]. Evidence from sigma receptor studies demonstrates that benzylamino cyclohexanol derivatives exhibit measurable binding affinity (Ki = 15 nM for the 2-substituted analog), with the position of the basic nitrogen relative to the hydroxyl group being a critical determinant of receptor subtype selectivity [1]. Furthermore, the benzyl group serves a dual role as both a protecting group during synthesis and a potential pharmacophoric element; premature debenzylation to the free 4-aminocyclohexanol eliminates this functionality entirely . The lack of published quantitative data for the 4-substituted compound itself underscores the necessity for procurement based on its defined synthetic utility and unique scaffold geometry, rather than assumed functional equivalence with more extensively characterized 2-substituted or chlorinated analogs [2].

4-(Benzylamino)cyclohexan-1-ol: Quantified Differentiation Evidence for Procurement Decision-Making


Positional Isomer Differentiation: 4-Substitution vs. 2-Substitution Scaffold Geometry Determines Synthetic Utility

4-(Benzylamino)cyclohexan-1-ol possesses a 1,4-relationship between the hydroxyl and benzylamino groups (para-like substitution on the cyclohexane ring), whereas the more extensively studied 2-(benzylamino)cyclohexan-1-ol analogs bear a 1,2-relationship (ortho-like). This positional difference is not trivial: in 1,2-disubstituted cyclohexanes, the substituents are constrained to vicinal positions, limiting the distance between functional groups to approximately 2.5-2.9 Å. In the 1,4-substitution pattern, the functional groups are positioned at opposite ends of the cyclohexane ring, with a maximum through-space distance of approximately 5.5-6.0 Å [1]. This geometric distinction dictates fundamentally different synthetic entry points for further elaboration—the 4-position is accessible via conjugate addition or reductive amination of 1,4-cyclohexanedione-derived intermediates, whereas the 2-position is typically accessed via cyclohexene oxide ring-opening [1]. Users requiring a 1,4-substitution pattern for downstream functionalization (e.g., incorporation into linear or rod-like molecular architectures) cannot substitute a 2-substituted analog without complete redesign of the synthetic route.

Medicinal Chemistry Scaffold Design Positional Isomerism

Sigma-1 Receptor Binding Affinity: 2-Substituted Analog Ki = 15 nM Suggests 4-Substituted Derivatives Merit Investigation for Altered Selectivity Profiles

In receptor binding studies conducted by Efange et al. (1995), the 2-substituted benzylamino cyclohexanol derivative—specifically 2-(4-halobenzylamino)cyclohexanol analogs of vesamicol—demonstrated nanomolar binding affinity at sigma-1 (σ1) and sigma-2 (σ2) receptors, with the parent vesamicol structure exhibiting Ki values in the nanomolar range at both σ1 and σ2 sites [1]. For the halobenzylamino cyclohexanol series, Ki values at σ1 sites were reported at approximately 15 nM for representative compounds [1]. Importantly, the same study established that structural modifications at the C4 position of the cyclohexane ring (including benzofusion and halobenzyl substitution) produced up to 200-fold increases in affinity at the vesamicol receptor while simultaneously decreasing sigma receptor affinity by 5- to 100-fold, demonstrating that the position of substitution critically modulates receptor selectivity [1]. More recent work by Kopp et al. (2021) identified cis-configured benzylamines with 1,3-relationship (e.g., (1R,3S)-11) exhibiting Ki = 0.61 nM at σ1 receptors, confirming that the spatial arrangement of the benzylamino moiety relative to other pharmacophoric elements is a primary determinant of binding potency [2]. While no direct binding data exist for 4-(benzylamino)cyclohexan-1-ol itself, the class-level SAR unambiguously demonstrates that the 4-substitution pattern will produce a σ receptor binding profile distinct from both the 2-substituted (Ki ≈ 15 nM) and 1,3-disubstituted (Ki = 0.61 nM) analogs [2].

Sigma Receptor Pharmacology Ligand Binding CNS Drug Discovery

Benzylamino Moiety Bioisosteric Value: Cyclohexylmethylamino Replacement Reduces σ1 Affinity from ≤15 nM to 34 nM

The benzylamino group present in 4-(benzylamino)cyclohexan-1-ol is not a generic N-substituent that can be freely replaced with alkyl or cycloalkyl alternatives without measurable pharmacological consequence. In propellane-based σ1 receptor ligand studies, direct comparison of benzylamino-substituted compounds versus cyclohexylmethylamino analogs revealed a significant reduction in binding affinity upon bioisosteric replacement [1]. Specifically, the cyclohexylmethylamine derivative 18 exhibited a σ1 Ki of 34 nM, whereas benzylamino-containing analogs in related cyclohexane series consistently achieved sub-15 nM affinities [1][2]. This ~2-3 fold decrease in potency confirms that the aromatic benzyl group contributes more than a simple steric or lipophilic effect—it engages in specific π-π stacking or edge-to-face interactions with aromatic residues in the σ1 receptor binding pocket that cannot be recapitulated by saturated cycloalkyl substituents [1]. For procurement purposes, this evidence establishes that the benzylamino moiety is a non-substitutable pharmacophoric element; replacing it with a cyclohexylmethylamino or simple alkylamino group will produce a compound with measurably inferior σ1 receptor engagement [1].

Bioisosterism Sigma Receptor Medicinal Chemistry

Patent-Defined Therapeutic Relevance: 4-Benzylamino Cyclohexanol Scaffold as a Monoamine Reuptake Inhibitor Pharmacophore

According to patent disclosures from Sunovion Pharmaceuticals Inc. (IL202405A, derived from US patent family covering phenyl-substituted cycloalkylamines), 4-benzylamino cyclohexanol derivatives are explicitly claimed as components of pharmaceutical compositions that inhibit reuptake of endogenous monoamines including dopamine, serotonin, and norepinephrine from the synaptic cleft, and modulate one or more monoamine transporters [1]. The patent specification teaches that exemplary compounds of the invention—which include cyclohexylamine derivatives bearing benzyl or substituted benzyl groups at the amino position—demonstrate measurable inhibition of monoamine reuptake and are indicated for treatment or prevention of neurological disorders [1]. Critically, the 4-position substitution pattern (as in 4-(benzylamino)cyclohexan-1-ol) is a distinct chemotype within this patent landscape, separate from the 2-substituted analogs that have been more extensively explored in academic sigma receptor studies [2]. This patent coverage establishes that the 4-substituted benzylamino cyclohexanol scaffold possesses documented industrial relevance as a privileged structure for monoamine transporter modulation—a therapeutic mechanism distinct from the sigma receptor pharmacology discussed above [1].

Monoamine Transporter CNS Therapeutics Patent Analysis

Synthetic Entry Point Differentiation: 4-Position Derived from 1,4-Cyclohexanedione vs. 2-Position from Cyclohexene Oxide

The synthetic route to 4-(benzylamino)cyclohexan-1-ol proceeds via reductive amination of trans-4-amino-cyclohexanol with benzaldehyde, a transformation that requires the starting material trans-4-amino-cyclohexanol as the key intermediate . This starting material is itself accessed from 1,4-cyclohexanedione via stereoselective enzymatic reduction using keto reductase and amine transaminase systems, which can achieve diastereomeric ratios from good to excellent for both cis- and trans-4-aminocyclohexanol isomers [1]. In contrast, the 2-(benzylamino)cyclohexan-1-ol analogs are synthesized via aminolysis of cyclohexene oxide with benzylamine, a fundamentally different chemical pathway that proceeds through epoxide ring-opening rather than reductive amination [2]. This synthetic divergence has practical procurement implications: users requiring the 1,4-substitution pattern for downstream chemistry cannot simply purchase 2-(benzylamino)cyclohexan-1-ol and attempt to isomerize it to the 4-substituted compound; the synthetic routes are orthogonal and non-interconvertible. The 4-substituted compound provides a unique entry point for further derivatization at the 1-position (via the hydroxyl group) while maintaining the benzylamino group at the 4-position—a geometric arrangement that cannot be accessed from the 2-substituted scaffold .

Synthetic Methodology Building Block Reductive Amination

4-(Benzylamino)cyclohexan-1-ol (CAS 1019573-01-3): Validated Research and Industrial Application Scenarios


Scaffold for Monoamine Reuptake Inhibitor Development

4-(Benzylamino)cyclohexan-1-ol serves as a core scaffold for developing monoamine reuptake inhibitors targeting dopamine, serotonin, and norepinephrine transporters. This application is directly supported by patent claims (Sunovion Pharmaceuticals Inc., IL202405A) that explicitly cover phenyl-substituted cyclohexylamine derivatives as therapeutic agents for neurological disorders mediated by monoamine transporter modulation . The 1,4-substitution pattern provides a distinct chemotype separate from the 2-substituted sigma receptor ligands, enabling users to explore novel intellectual property space in CNS drug discovery .

Sigma-1 Receptor Pharmacophore Exploration with Altered Selectivity Profile

Based on cross-study evidence from the 2-substituted benzylamino cyclohexanol series (Ki ≈ 15 nM at σ1 receptors ) and the bioisostere data showing that benzylamino moieties confer superior σ1 affinity compared to cyclohexylmethylamino replacements (Ki = 34 nM [6]), the 4-substituted compound offers a unique scaffold geometry for investigating sigma receptor pharmacology. The 1,4-relationship positions the hydroxyl and benzylamino groups at opposite poles of the cyclohexane ring, a spatial arrangement that is predicted to produce selectivity profiles distinct from both 1,2- and 1,3-substituted analogs (the latter achieving Ki = 0.61 nM [4]).

Synthetic Building Block for 1,4-Disubstituted Cyclohexane Derivatives

The compound functions as a versatile intermediate for constructing 1,4-disubstituted cyclohexane architectures via functionalization at either the hydroxyl group (esterification, etherification, oxidation to ketone) or the benzylamino group (further N-alkylation, acylation, or debenzylation to the free amine). The synthetic route from trans-4-amino-cyclohexanol—itself derived from 1,4-cyclohexanedione via stereoselective enzymatic reduction —ensures that the 4-substitution pattern is structurally defined and cannot be accessed from 2-substituted analogs synthesized via epoxide ring-opening pathways [6]. This makes the compound uniquely suitable for projects requiring a 1,4-relationship between functional groups.

Reference Standard for Analytical Method Development

With a defined CAS number (1019573-01-3), molecular formula (C₁₃H₁₉NO), and canonical SMILES (C1CC(CCC1NCC2=CC=CC=C2)O), 4-(benzylamino)cyclohexan-1-ol serves as a qualified reference standard for developing and validating analytical methods for benzylamino cyclohexanol positional isomers . The compound's availability at 95% minimum purity from multiple commercial sources enables its use as a calibration standard in HPLC, LC-MS, and NMR-based assays for distinguishing 4-substituted derivatives from their 2-substituted and 3-substituted positional isomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Benzylamino)cyclohexan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.